5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine
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Overview
Description
5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the fluorine atom through electrophilic fluorination. The methoxy group can be added via nucleophilic substitution, and the pyrrolidine ring can be attached through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyrrolidine ring can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound also features a fluorine-substituted pyridine ring but differs in its additional substituents and overall structure.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another fluorine-substituted compound with different functional groups and applications.
Uniqueness
5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the fluorine atom and the pyrrolidine ring can impart unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H19FN2OS |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-fluoro-2-[[1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methoxy]pyridine |
InChI |
InChI=1S/C16H19FN2OS/c1-12-5-7-21-15(12)10-19-6-4-13(9-19)11-20-16-3-2-14(17)8-18-16/h2-3,5,7-8,13H,4,6,9-11H2,1H3 |
InChI Key |
TXXGCEATDUHSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(C2)COC3=NC=C(C=C3)F |
Origin of Product |
United States |
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